N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-thione derivative featuring an adamantane carboxamide backbone and a 4-fluorophenyl substituent on the triazole ring. Its synthesis likely follows methodologies similar to other 1,2,4-triazole-3-thiones, involving cyclization of hydrazinecarbothioamide precursors in alkaline media and subsequent functionalization . The adamantane moiety enhances lipophilicity and metabolic stability, while the fluorophenyl group may influence electronic properties and target binding affinity.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS/c21-15-1-3-16(4-2-15)25-17(23-24-19(25)27)11-22-18(26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYAMDCGDCKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NNC(=S)N4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound features an adamantane core linked to a triazole moiety via a sulfanyl group. The presence of the fluorophenyl group enhances its pharmacological properties. Here are the key chemical details:
| Property | Value |
|---|---|
| Molecular Formula | C17H19F N4OS |
| Molecular Weight | 347.42 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have highlighted the antitumor potential of adamantane derivatives. For instance, compounds structurally related to this compound showed significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : The MTT assay demonstrated that derivatives exhibited IC50 values below 10 µM against hepatocellular carcinoma (HCC) cell lines, indicating potent cytotoxicity when compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : In rat models induced with HCC, treatment with adamantane derivatives led to significant reductions in serum levels of liver enzymes (ALT, AST) and tumor markers (α-fetoprotein), suggesting effective suppression of tumor growth and liver damage .
The mechanisms by which these compounds exert their antitumor effects include:
- Inhibition of Enzymatic Pathways : Adamantane derivatives have been shown to inhibit soluble epoxide hydrolase (sEH), which is involved in inflammation and tumorigenesis. This inhibition may contribute to reduced fibrosis and inflammation in liver tissues during HCC progression .
- Modulation of Signaling Pathways : The compounds significantly affected the expression levels of various proteins involved in cell survival and apoptosis, such as increasing caspase-3 levels while decreasing pro-inflammatory cytokines like TNF-α and IL-1β .
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, it is beneficial to compare it with other known adamantane derivatives.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-{[4-(4-fluorophenyl)-5-sulfanyl... | <10 | sEH inhibition; apoptosis induction |
| Doxorubicin | <10 | DNA intercalation; topoisomerase II inhibition |
| Other Adamantane Derivatives (e.g., 5 & 6) | <10 | Similar mechanisms as above |
Case Studies
Several case studies have documented the biological activity of adamantane-linked compounds:
- Case Study on HCC : In a controlled study involving HCC rats treated with adamantane derivatives, significant histopathological improvements were observed alongside biochemical recovery indicators. The results indicated a promising therapeutic avenue for liver cancer treatment using these compounds .
- Antibacterial Activity : Beyond antitumor properties, certain adamantane derivatives have shown moderate antibacterial activity against various strains of bacteria. This suggests a broader pharmacological profile that may be exploited for therapeutic purposes beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 5-(Adamantane-1-yl)-4-Methyl/Phenyl-4H-1,2,4-triazole-3-thiones (Compounds I, II)
- Structure : These compounds (Table 1, ) share the adamantane-triazole-thione core but lack the fluorophenyl group. Instead, they have methyl (I) or phenyl (II) substituents at the 4-position of the triazole ring.
- Synthesis : Synthesized via cyclization of 2-(adamantane-1-yl)-N-R-hydrazinecarbothioamides (R = methyl or phenyl) in alkaline conditions, analogous to the target compound’s likely route .
- Physical Properties : Melting points range from 148–220°C, with solubility in polar aprotic solvents (e.g., DMSO) due to the thione group. The fluorophenyl group in the target compound may reduce solubility compared to methyl/phenyl analogues .
2.1.2 1-[(4-Fluorophenyl)methyl]-N-(Adamantan-1-yl)-1H-indazole-3-carboxamide
- Structure : Shares the adamantane carboxamide and fluorophenyl motifs but replaces the triazole-thione with an indazole ring.
- Implications : The indazole ring may enhance π-stacking interactions with biological targets, whereas the triazole-thione in the target compound could offer stronger hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The fluorophenyl group increases logP compared to methyl/phenyl analogues, likely improving membrane permeability but reducing aqueous solubility.
- Thermal Stability : Adamantane derivatives generally exhibit high melting points (>150°C) due to rigid hydrocarbon frameworks. The target compound’s melting point is expected to fall within 180–220°C, consistent with Table 1 data .
Data Tables
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on structural analogues.
Q & A
Q. How can degradation pathways and stability under physiological conditions be characterized?
- Methodological Answer :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) at 37°C. Monitor via UPLC-MS to identify hydrolysis byproducts (e.g., adamantane-carboxylic acid).
- Light/thermal stability : Store at 40°C/75% RH for 4 weeks; quantify degradation with HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
